molecular formula C14H14N2O3S2 B6577055 (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 1226488-14-7

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B6577055
CAS RN: 1226488-14-7
M. Wt: 322.4 g/mol
InChI Key: DUNJNRCSYRMWPF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, also known as MS-PPT, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used for a variety of purposes such as synthesis of organic compounds, production of pharmaceuticals, and as a catalyst in industrial processes. MS-PPT is a versatile compound due to its ability to form stable bonds with a wide range of other organic compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide is not well understood. However, it is believed to act as a Lewis acid, which can form stable bonds with other organic compounds. This allows it to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide have not been extensively studied. However, it has been shown to have some antibacterial activity. Additionally, (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide has been shown to have some antiviral activity.

Advantages and Limitations for Lab Experiments

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to form stable bonds with a variety of other organic compounds. This allows it to be used as a catalyst in the synthesis of various organic compounds. Additionally, (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide is relatively inexpensive and easy to obtain.
On the other hand, (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide has some limitations when used in laboratory experiments. For example, it can be difficult to purify and recrystallize the product. Additionally, it is not very soluble in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide. One potential application is in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine). Additionally, it could be used in the synthesis of polysaccharides, such as cellulose and starch. Additionally, further research could be done on the biochemical and physiological effects of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, as well as its potential applications in the pharmaceutical industry. Finally, further research could be done on the mechanism of action of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide and its ability to form stable bonds with other organic compounds.

Synthesis Methods

The synthesis of (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide involves a multi-step process. The first step involves the reaction of 3-methanesulfonamido-2-chlorophenyl-3-(thiophen-2-yl)prop-2-enamide (MS-CSPT) and sodium methoxide in methanol. This reaction yields (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide as the product. The reaction is carried out at room temperature and is complete within 2 hours. The product is then purified by column chromatography and recrystallization.

Scientific Research Applications

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine). Additionally, (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide has been used in the synthesis of polysaccharides, such as cellulose and starch.

properties

IUPAC Name

(E)-N-[3-(methanesulfonamido)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-12-5-2-4-11(10-12)15-14(17)8-7-13-6-3-9-20-13/h2-10,16H,1H3,(H,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJNRCSYRMWPF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide

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